Compound Description: BMS-777607 is a potent and selective inhibitor of the Met kinase superfamily. It exhibits significant anti-tumor activity in vivo, demonstrating complete tumor stasis in a human gastric carcinoma xenograft model after oral administration. [] It binds to the tyrosine kinase domain of the hepatocyte growth factor receptor c-MET. []
Compound Description: This compound is a Type II DFG-out inhibitor of RIPK3 kinase, a key player in the necroptosis signaling pathway. This inhibitor type binds to RIPK3 in a novel conformation, offering potential for enhanced selectivity against other kinases. []
Compound Description: This compound is a potent inhibitor of endothelial lipase (EL) with an IC50 of 41 nM. While potent against EL, it exhibits lower potency against EL using HDL as a substrate (ELHDL IC50 = 1760 nM) compared to compound 5. It is also selective against lipoprotein lipase (LPL) but nonselective versus hepatic lipase (HL). []
Compound Description: This compound represents an optimized version of compound 6a, exhibiting improved pharmacokinetic properties and acting as a reversible EL inhibitor. Despite reaching targeted plasma exposures based on enzyme activity and protein binding, it did not increase HDL-C levels in vivo. []
References:[1] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. [] Crystal structure of mRIPK3 complexed with N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide[8] PK/PD Disconnect Observed with a Reversible Endothelial Lipase Inhibitor.[7] Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor C-MET in complex with N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.